4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid
Overview
Description
4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structural features of this compound make it a valuable reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid typically involves the following steps:
Formation of the Morpholinosulfonyl Intermediate: The morpholine ring is introduced through a nucleophilic substitution reaction, where morpholine reacts with a suitable sulfonyl chloride derivative under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using a trifluoromethylation reagent, such as trifluoromethyl iodide, in the presence of a catalyst.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The sulfonyl and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylboronic acids, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to form reactive intermediates, which then couple with aryl or vinyl halides to form new carbon-carbon bonds. The sulfonyl and trifluoromethyl groups enhance the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the morpholinosulfonyl and trifluoromethyl groups, making it less reactive in certain reactions.
4-(Morpholinosulfonyl)phenylboronic Acid: Similar structure but without the trifluoromethyl group, leading to different reactivity and applications.
2-Trifluoromethylphenylboronic Acid: Lacks the morpholinosulfonyl group, affecting its stability and reactivity.
Uniqueness
4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid is unique due to the presence of both the morpholinosulfonyl and trifluoromethyl groups, which enhance its reactivity and stability in various chemical reactions. This makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
[4-morpholin-4-ylsulfonyl-2-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF3NO5S/c13-11(14,15)9-7-8(1-2-10(9)12(17)18)22(19,20)16-3-5-21-6-4-16/h1-2,7,17-18H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEYVMPXRUATEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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